Isomucronulatol 7-O-glucoside

Vue d'ensemble

Description

L'Isomucronulatol 7-O-glucoside est un composé flavonoïde isolé des racines d'Astragalus membranaceus. Ce composé a attiré l'attention en raison de ses propriétés anti-inflammatoires potentielles, présentant des effets inhibiteurs faibles sur la production de l'interleukine-12 p40 stimulée par le lipopolysaccharide in vitro . La formule moléculaire de l'this compound est C23H28O10, et sa masse moléculaire est de 464,46 g/mol .

Mécanisme D'action

Target of Action

The primary targets of Isomucronulatol 7-O-glucoside are ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) . Ferroptosis is a form of regulated cell death and plays a crucial role in regulating carcinogenesis and tumor progression .

Mode of Action

This compound exhibits weak inhibitory effects on Lipopolysaccharides (LPS)-stimulated production of Interleukin-12 (IL-12) p40 in vitro . IL-12 is a cytokine that plays a key role in cell-mediated immunity. By inhibiting the production of IL-12 p40, this compound can potentially modulate immune responses .

Biochemical Pathways

This compound affects the ferroptosis pathway, a form of regulated cell death that is iron-dependent and characterized by the accumulation of lipid peroxides . It targets ferroptosis-related biomarkers, thereby influencing the progression of NSCLC .

Result of Action

The result of this compound’s action is the potential inhibition of NSCLC growth . By targeting ferroptosis-related biomarkers, it may influence the progression of NSCLC and contribute to better prognoses for patients .

Analyse Biochimique

Biochemical Properties

Isomucronulatol 7-O-glucoside interacts with various biomolecules in the body. For instance, it has been found to have weak inhibitory effects on the production of IL-12 p40, a pro-inflammatory cytokine, when cells are stimulated with lipopolysaccharide (LPS) . This suggests that this compound may interact with the enzymes and proteins involved in the inflammatory response.

Cellular Effects

This compound has been shown to have effects on various types of cells. In particular, it has been found to have weak inhibitory effects on the production of IL-12 p40 in cells stimulated with LPS . This suggests that this compound may influence cell function by modulating the inflammatory response.

Molecular Mechanism

It is known to exhibit weak inhibitory effects on the production of IL-12 p40 in cells stimulated with LPS . This suggests that it may exert its effects at the molecular level by interacting with the enzymes and proteins involved in the inflammatory response.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'Isomucronulatol 7-O-glucoside implique généralement l'extraction des racines d'Astragalus membranaceus. Les racines sont soumises à une extraction par solvant, suivie d'une purification par cristallisation . Le composé peut également être synthétisé en mélangeant un extrait d'Astragalus avec de l'alcool mucronulatol, suivi d'une extraction par solvant et d'une cristallisation .

Méthodes de production industrielle : La production industrielle de l'this compound implique des techniques d'extraction à grande échelle telles que l'extraction assistée par micro-ondes, l'extraction enzymatique et l'extraction par ultrasons. Ces méthodes sont efficaces pour isoler le composé du matériel végétal .

Analyse Des Réactions Chimiques

Types de réactions : L'Isomucronulatol 7-O-glucoside subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la structure du flavonoïde.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound .

Applications De Recherche Scientifique

L'Isomucronulatol 7-O-glucoside a une large gamme d'applications en recherche scientifique :

Biologie : Le composé est étudié pour ses propriétés anti-inflammatoires et antioxydantes potentielles.

Médecine : Des recherches ont montré son potentiel pour inhiber les molécules liées à l'arthrose et cibler les biomarqueurs liés à la ferroptose dans le cancer du poumon non à petites cellules

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :

Effets anti-inflammatoires : Le composé inhibe la production d'interleukine-12 p40 en interférant avec la voie de signalisation stimulée par le lipopolysaccharide.

Activité antioxydante : Il élimine les radicaux libres et réduit le stress oxydatif dans les cellules.

Recherche sur le cancer : Il cible les biomarqueurs liés à la ferroptose, qui sont impliqués dans la régulation de la mort cellulaire dans le cancer du poumon non à petites cellules.

Comparaison Avec Des Composés Similaires

L'Isomucronulatol 7-O-glucoside peut être comparé à d'autres composés flavonoïdes similaires :

- Dendromoniliside D

- Forsythoside B

- Isoacteoside

- Plantamajoside

- Wighteone

Unicité : L'this compound est unique en raison de ses effets inhibiteurs spécifiques sur la production d'interleukine-12 p40 et de ses propriétés anti-inflammatoires potentielles . Alors que d'autres composés similaires peuvent présenter des activités antioxydantes et anti-inflammatoires, les interactions moléculaires et les voies spécifiques ciblées par l'this compound le distinguent .

Activité Biologique

Isomucronulatol 7-O-glucoside (IMG) is a flavonoid glycoside derived from the roots of Astragalus membranaceus, known for its diverse biological activities. This article reviews the biological activity of IMG, focusing on its anti-inflammatory properties, effects on osteoarthritis-related molecules, and potential implications in cancer treatment.

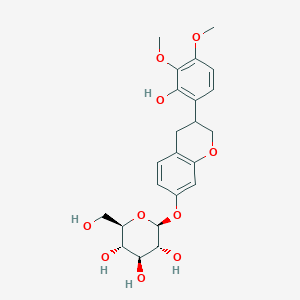

Chemical Structure and Identification

This compound has the molecular formula C₁₅H₁₀O₇ and is characterized by the presence of a glucose moiety attached at the 7-position of isomucronulatol. Its identification has been confirmed through various spectroscopic methods, including UHPLC–MS/MS analysis, which revealed its characteristic fragmentation patterns .

1. Anti-Inflammatory Effects

Research indicates that IMG exhibits significant anti-inflammatory properties. A study demonstrated that IMG effectively reduced the expression of several osteoarthritis (OA)-related molecules, including matrix metalloproteinase 13 (MMP13), cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in IL-1β-stimulated chondrosarcoma cells. The compound's ability to inhibit these inflammatory mediators suggests a protective role against cartilage degradation in OA .

2. Osteoarthritis Research Findings

A detailed investigation into the effects of IMG on OA revealed that it significantly decreased the levels of MMP13 and COX enzymes, which are critical in the inflammatory processes associated with OA. The study utilized enzyme-linked immunosorbent assay (ELISA), reverse transcription polymerase chain reaction (RT-PCR), and Western blotting techniques to quantify these changes. The results indicated that IMG could serve as a therapeutic agent in managing OA by mitigating inflammation and promoting cartilage health .

| Molecule | Effect of IMG | Methodology |

|---|---|---|

| MMP13 | Decreased | ELISA, RT-PCR |

| COX1/2 | Decreased | Western Blot |

| TNF-α | Decreased | ELISA |

| IL-1β | Decreased | RT-PCR |

3. Cancer Research Implications

Recent studies have explored the potential of IMG in cancer therapy, particularly concerning non-small cell lung cancer (NSCLC). The compound's role in inducing ferroptosis—a form of regulated cell death—has been highlighted as a promising mechanism to inhibit tumor progression. In vitro assays demonstrated that IMG could enhance cell viability and reduce tumor growth when used in conjunction with other therapeutic agents .

Case Studies

Case Study 1: Osteoarthritis Management

In a controlled study involving IL-1β-stimulated SW1353 cells, IMG was administered at varying concentrations (30, 50, and 100 μg/mL). The results showed a dose-dependent reduction in OA-related molecules, suggesting that IMG can be an effective adjunct therapy for patients suffering from osteoarthritis.

Case Study 2: Cancer Cell Lines

In another study focusing on NSCLC cell lines, IMG was tested alongside established chemotherapeutic agents. The combination therapy resulted in enhanced apoptosis rates compared to monotherapy, indicating that IMG may potentiate the effects of conventional cancer treatments.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915595 | |

| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94367-43-8 | |

| Record name | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.